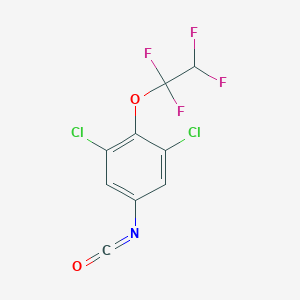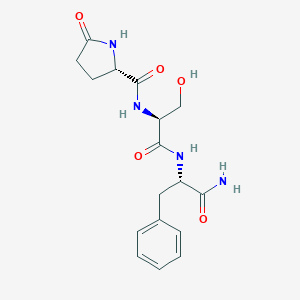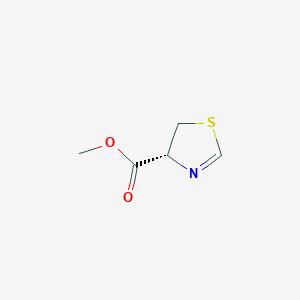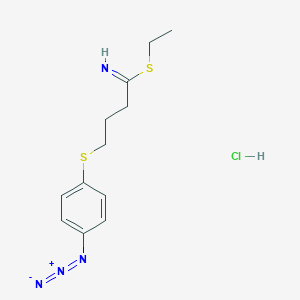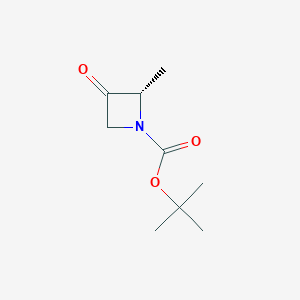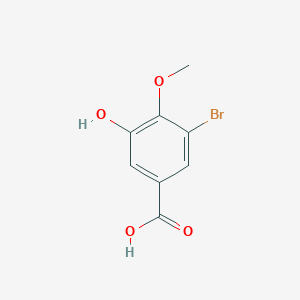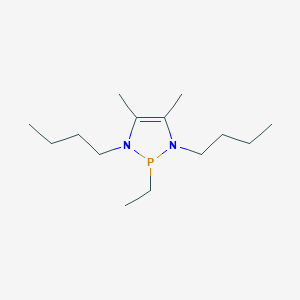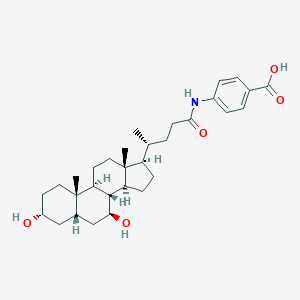
Paba-ursodeoxycholic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paba-ursodeoxycholic acid (P-UDCA) is a bile acid derivative that has gained significant attention in recent years due to its potential therapeutic applications. It is a modified version of ursodeoxycholic acid (UDCA), which is a well-known hepatoprotective bile acid that has been used for the treatment of liver diseases. P-UDCA has been found to have enhanced pharmacological properties compared to UDCA, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of Paba-ursodeoxycholic acid involves the modulation of various signaling pathways involved in inflammation, oxidative stress, and apoptosis. Paba-ursodeoxycholic acid has been found to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the inflammatory response. It also reduces the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, which protects against oxidative stress.
生化和生理效应
Paba-ursodeoxycholic acid has been found to have various biochemical and physiological effects, including the modulation of lipid metabolism, reduction of liver fibrosis, and improvement of cognitive function. It has been shown to reduce the accumulation of triglycerides and cholesterol in the liver, which helps to prevent the development of NAFLD. Paba-ursodeoxycholic acid also reduces the activation of hepatic stellate cells, which are responsible for liver fibrosis.
实验室实验的优点和局限性
One of the main advantages of Paba-ursodeoxycholic acid is its enhanced pharmacological properties compared to UDCA. It has been found to have higher bioavailability and better solubility, which makes it easier to administer. However, one of the limitations of Paba-ursodeoxycholic acid is its relatively high cost compared to UDCA, which may limit its use in certain applications.
未来方向
There are several future directions for the research on Paba-ursodeoxycholic acid. One area of interest is the potential use of Paba-ursodeoxycholic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Paba-ursodeoxycholic acid has been found to have neuroprotective properties and may be able to prevent the accumulation of toxic proteins in the brain. Another area of interest is the use of Paba-ursodeoxycholic acid in combination with other drugs for the treatment of cancer. Paba-ursodeoxycholic acid has been found to enhance the efficacy of chemotherapy drugs and may be able to reduce the side effects of these drugs. Overall, the potential therapeutic applications of Paba-ursodeoxycholic acid make it an exciting area of research for the future.
合成方法
The synthesis of Paba-ursodeoxycholic acid involves the modification of the hydroxyl group at position 3 of the UDCA molecule with p-aminobenzoic acid (PABA). The reaction is catalyzed by a specific enzyme, which results in the formation of Paba-ursodeoxycholic acid. The purity of Paba-ursodeoxycholic acid can be improved by using various purification techniques, such as chromatography.
科学研究应用
Paba-ursodeoxycholic acid has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, neurodegenerative diseases, and cancer. It has been found to have hepatoprotective, anti-inflammatory, and antioxidant properties, which make it a potential therapeutic agent for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC).
属性
CAS 编号 |
105877-77-8 |
|---|---|
产品名称 |
Paba-ursodeoxycholic acid |
分子式 |
C31H45NO5 |
分子量 |
511.7 g/mol |
IUPAC 名称 |
4-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]benzoic acid |
InChI |
InChI=1S/C31H45NO5/c1-18(4-11-27(35)32-21-7-5-19(6-8-21)29(36)37)23-9-10-24-28-25(13-15-31(23,24)3)30(2)14-12-22(33)16-20(30)17-26(28)34/h5-8,18,20,22-26,28,33-34H,4,9-17H2,1-3H3,(H,32,35)(H,36,37)/t18-,20+,22-,23-,24+,25+,26+,28+,30+,31-/m1/s1 |
InChI 键 |
XTAJJBNJCJLSMK-QTPUZMQVSA-N |
手性 SMILES |
C[C@H](CCC(=O)NC1=CC=C(C=C1)C(=O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |
SMILES |
CC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
规范 SMILES |
CC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
同义词 |
PABA-UDCA PABA-ursodeoxycholic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



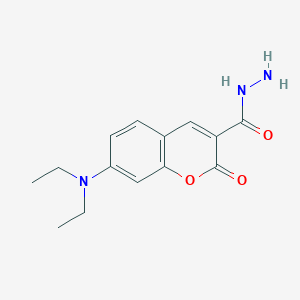
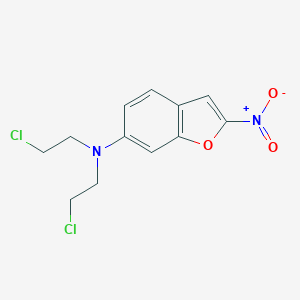
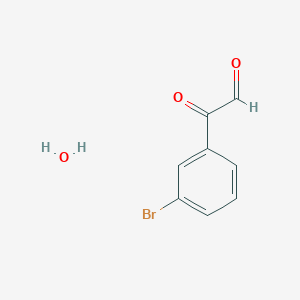
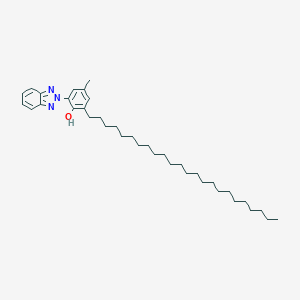
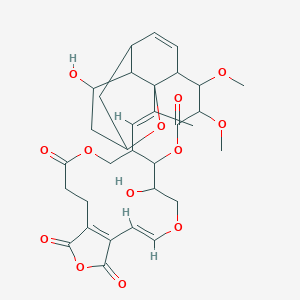
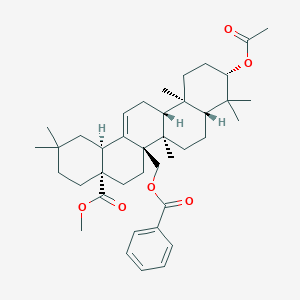
![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)
